

# Application Notes and Protocols for Assessing AZD1222-Induced Cellular Immunity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZ-3

Cat. No.: B12430860

[Get Quote](#)

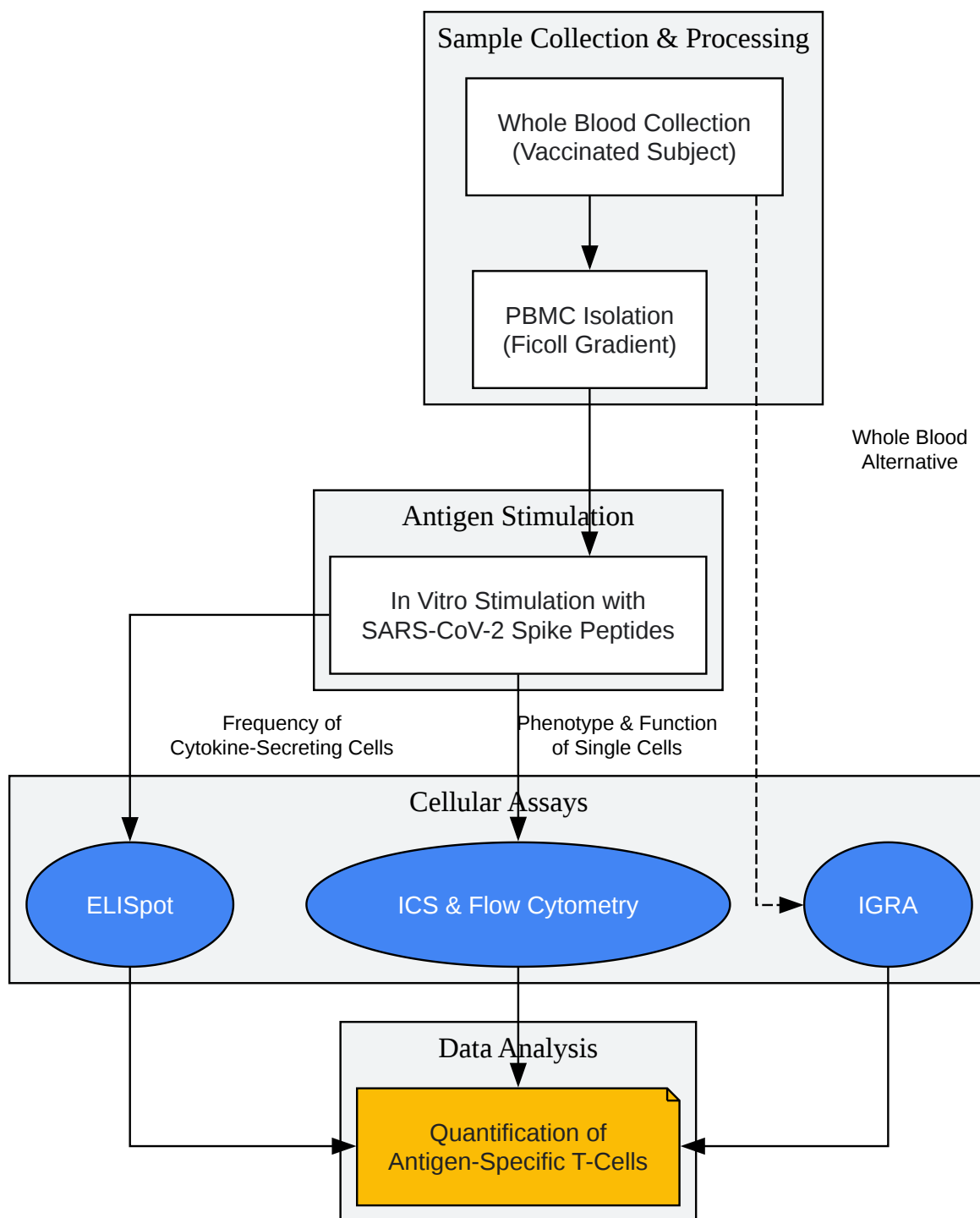
Audience: Researchers, scientists, and drug development professionals.

Introduction: The ChAdOx1 nCoV-19 vaccine (AZD1222) is a replication-deficient simian adenoviral vector engineered to express the full-length SARS-CoV-2 spike protein.[1][2] Beyond inducing a robust humoral (antibody) response, AZD1222 elicits a strong and durable T-cell response, which is critical for clearing virus-infected cells and providing long-term protection.[2][3] Studies have consistently shown that vaccination with AZD1222 induces a predominantly T helper 1 (Th1)-biased cellular immune response, characterized by the secretion of cytokines such as interferon-gamma (IFN- $\gamma$ ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF $\alpha$ ) by both CD4+ and CD8+ T-cells.[1] Assessing this component of the immune response is crucial for understanding vaccine efficacy and correlates of protection.

This document provides detailed application notes and protocols for three key techniques used to quantify and characterize the cellular immune response to AZD1222: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and the Interferon-Gamma Release Assay (IGRA).

## General Workflow for Cellular Immunity Assessment

The overall process for evaluating vaccine-induced cellular immunity involves isolating peripheral blood mononuclear cells (PBMCs) from vaccinated individuals, stimulating these cells with specific antigens (e.g., SARS-CoV-2 spike protein peptide pools), and then using a downstream assay to detect the response, such as cytokine secretion or proliferation.



[Click to download full resolution via product page](#)

General workflow for assessing cellular immunity.

## Enzyme-Linked Immunospot (ELISpot) Assay

The IFN- $\gamma$  ELISpot assay is a highly sensitive method used to determine the frequency of cytokine-secreting T-cells in response to antigenic stimulation. It is frequently used in vaccine trials to quantify SARS-CoV-2-specific T-cell responses. The assay captures IFN- $\gamma$  secreted by individual T-cells onto a membrane, resulting in "spots" that are enumerated, where each spot represents a single antigen-specific, cytokine-producing cell.

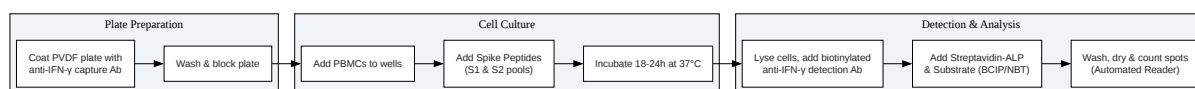
### Data Presentation: T-Cell Responses by IFN- $\gamma$ ELISpot

The table below summarizes representative quantitative data for T-cell responses to SARS-CoV-2 spike protein peptides after AZD1222 vaccination, as measured by IFN- $\gamma$  ELISpot.

Timepoint	Antigen Stimulant	Median Response (SFC / $10^6$ PBMCs)	Interquartile Range (IQR)	Reference
Day 14 (Post-Dose 1)	Sum of S1 + S2 Peptides	202	107-442	
Day 28 (Post-Dose 1)	Sum of S1 + S2 Peptides	165	78-369	

SFC: Spot-Forming Cells

### Experimental Workflow: ELISpot Assay



[Click to download full resolution via product page](#)

Workflow for the IFN- $\gamma$  ELISpot assay.

## Protocol: IFN- $\gamma$ ELISpot Assay

Materials:

- 96-well PVDF membrane plates
- Human IFN- $\gamma$  ELISpot kit (containing capture Ab, detection Ab, Streptavidin-ALP, and substrate)
- Peripheral Blood Mononuclear Cells (PBMCs) isolated from vaccinated subjects
- SARS-CoV-2 spike protein peptide pools (e.g., 15-mers overlapping by 10 amino acids, spanning S1 and S2 subunits)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phytohemagglutinin (PHA) or anti-CD3 antibody (Positive Control)
- Culture medium alone (Negative Control)
- Automated ELISpot reader

Methodology:

- Plate Coating: Pre-wet a 96-well PVDF plate with 35% ethanol, wash with sterile water, and coat with anti-IFN- $\gamma$  capture antibody overnight at 4°C.
- Blocking: Wash the plate 3-5 times with sterile PBS. Block the wells with blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.
- Cell Plating: After washing away the blocking buffer, add  $2.5 \times 10^5$  PBMCs per well.
- Antigen Stimulation:
  - Test Wells: Add SARS-CoV-2 spike peptide pools to the respective wells at a final concentration of  $\sim 2$   $\mu\text{g/mL}$  per peptide.

- Negative Control: Add culture medium only.
- Positive Control: Add PHA or anti-CD3 antibody.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection:
  - Wash the plate to remove cells.
  - Add biotinylated anti-IFN- $\gamma$  detection antibody and incubate for 2 hours at room temperature.
  - Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.
- Spot Development: Wash the plate thoroughly. Add the substrate (e.g., BCIP/NBT). Monitor for the development of dark purple spots. Stop the reaction by washing with distilled water.
- Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The final count is typically expressed as Spot-Forming Cells (SFC) per million PBMCs after subtracting the negative control background.

## Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of cell phenotype (e.g., CD4<sup>+</sup> or CD8<sup>+</sup> T-cells) and function (cytokine production) at the single-cell level. This method is essential for characterizing the polyfunctionality of T-cells—their ability to produce multiple cytokines simultaneously (e.g., IFN- $\gamma$ , IL-2, and TNF $\alpha$ )—which is considered a hallmark of a potent cellular immune response.

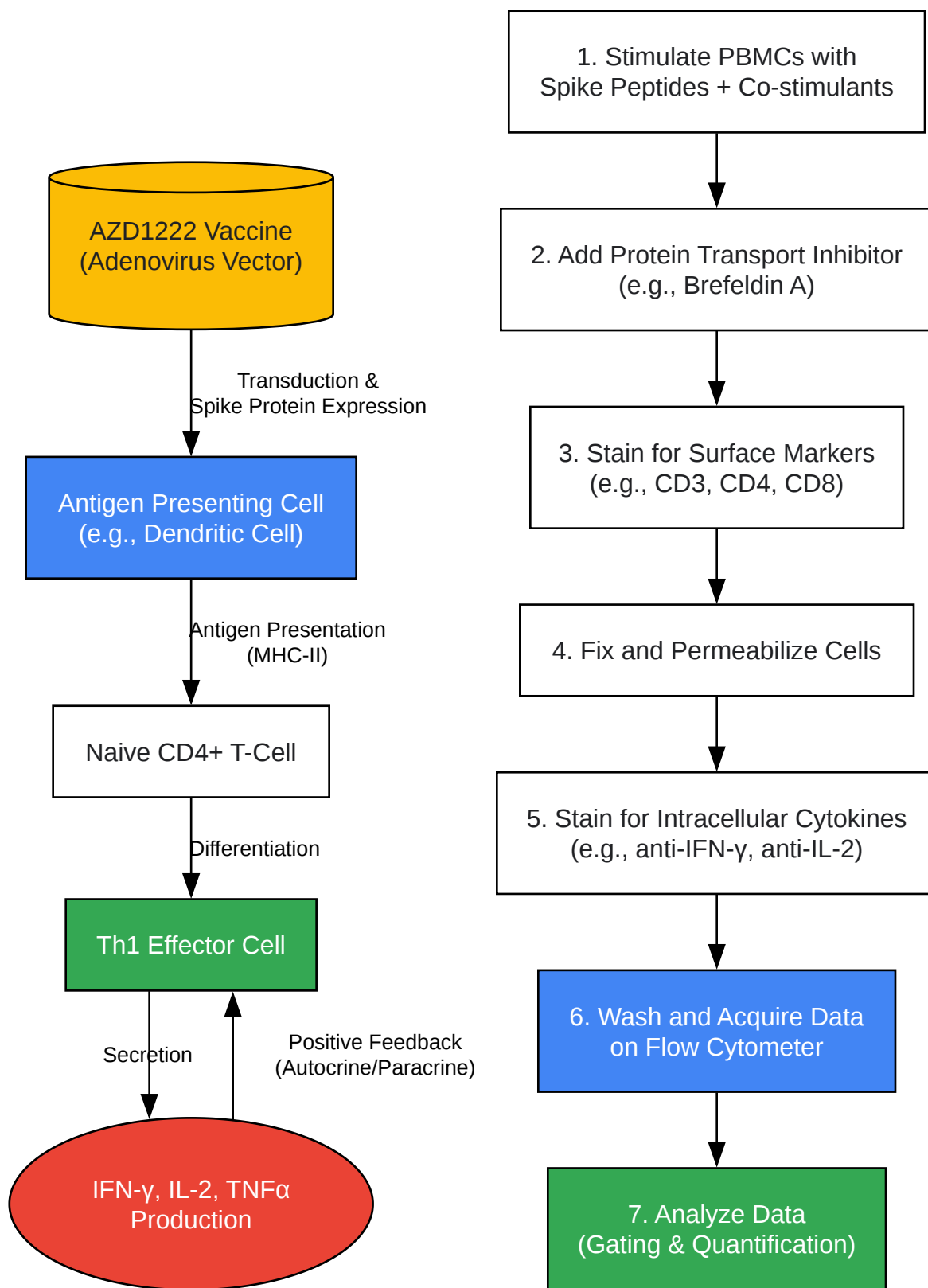
## Data Presentation: Cytokine Production by T-Cell Subsets

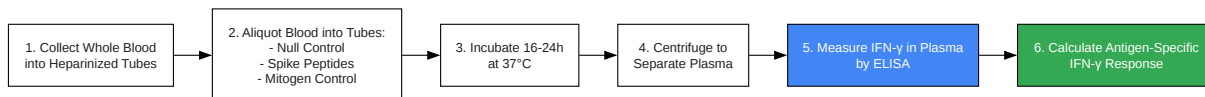
The table below summarizes representative quantitative data on the frequency of cytokine-producing T-cells following AZD1222 vaccination, as measured by ICS and flow cytometry.

Timepoint	T-Cell Subset	Cytokine(s)	Median Frequency (% of Parent Population)	Interquartile Range (IQR)	Reference
Day 14 (Post-Dose 1)	CD4+	IFN- $\gamma$ , IL-2, or TNF $\alpha$	0.12%	0.061-0.16%	
Day 14 (Post-Dose 1)	CD8+	IFN- $\gamma$ , IL-2, or TNF $\alpha$	0.074%	0.036-0.12%	
Day 56 (Post-Dose 2)	CD4+ (Th1)	Any combination	~0.15%	-	
Day 56 (Post-Dose 2)	CD8+	Any combination	~0.08%	-	

## AZD1222-Induced Th1 Signaling Pathway

Vaccination with AZD1222 introduces the spike protein antigen, which is processed by antigen-presenting cells (APCs). APCs present the antigen to naive CD4+ T-cells, driving their differentiation into Th1 effector cells that produce key cytokines like IFN- $\gamma$ , IL-2, and TNF $\alpha$ . This response supports both cell-mediated and humoral immunity.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing AZD1222-Induced Cellular Immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430860#techniques-for-assessing-azd1222-cellular-immunity]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)